DHFR Inhibition: m-Tolyl Derivative Exhibits Negligible Activity vs. Potent Antifolate Comparators
The 2,6-diphenyl-3-(m-tolyl)pyrimidin-4(3H)-one compound demonstrates extremely weak inhibition of human dihydrofolate reductase (DHFR), with an IC50 value exceeding 10,000 nM [1]. This contrasts sharply with clinically utilized antifolates such as methotrexate, which exhibits an IC50 in the low nanomolar range against DHFR (typically <50 nM).
| Evidence Dimension | Inhibition of human dihydrofolate reductase (DHFR) |
|---|---|
| Target Compound Data | IC50 > 10,000 nM |
| Comparator Or Baseline | Methotrexate (clinical antifolate) |
| Quantified Difference | >200-fold less potent (estimated, based on methotrexate IC50 ~50 nM) |
| Conditions | Recombinant human DHFR expressed in E. coli, preincubated for 15 min, followed by addition of DHF and NADPH [1] |
Why This Matters
For researchers requiring pyrimidinone scaffolds devoid of antifolate activity, this compound offers a clean background, preventing confounding DHFR-mediated cytotoxicity in cell-based assays.
- [1] BindingDB. (n.d.). BDBM50203226 (CHEMBL3936777): 2,6-diphenyl-3-(m-tolyl)pyrimidin-4(3H)-one. Retrieved from BindingDB. View Source
